Cas no 2228652-54-6 (4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide)

4-(4-Amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide is a specialized organic compound featuring a pyrazole core linked to a dimethylbenzamide moiety. Its structure combines a reactive amino group with a stable aromatic system, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-donating (amino) and electron-withdrawing (amide) groups enhances its utility in heterocyclic derivatization and metal-catalyzed coupling reactions. The compound exhibits favorable solubility in polar organic solvents, facilitating its use in solution-phase chemistry. Its well-defined molecular architecture allows for precise functionalization, supporting applications in drug discovery and material science. High purity grades are available for research and industrial use.
4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide structure
2228652-54-6 structure
Product name:4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide
CAS No:2228652-54-6
MF:C13H16N4O
Molecular Weight:244.292342185974
CID:5992672
PubChem ID:165854485

4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide 化学的及び物理的性質

名前と識別子

    • 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide
    • 2228652-54-6
    • EN300-1748077
    • インチ: 1S/C13H16N4O/c1-16(2)13(18)10-6-4-9(5-7-10)12-11(14)8-15-17(12)3/h4-8H,14H2,1-3H3
    • InChIKey: NPJLHDSIADEIAE-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)C1=C(C=NN1C)N)N(C)C

計算された属性

  • 精确分子量: 244.13241115g/mol
  • 同位素质量: 244.13241115g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 299
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.2Ų
  • XLogP3: 0.7

4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1748077-2.5g
4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide
2228652-54-6
2.5g
$2464.0 2023-09-20
Enamine
EN300-1748077-0.5g
4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide
2228652-54-6
0.5g
$1207.0 2023-09-20
Enamine
EN300-1748077-5.0g
4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide
2228652-54-6
5g
$3645.0 2023-05-26
Enamine
EN300-1748077-1.0g
4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide
2228652-54-6
1g
$1256.0 2023-05-26
Enamine
EN300-1748077-10g
4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide
2228652-54-6
10g
$5405.0 2023-09-20
Enamine
EN300-1748077-0.1g
4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide
2228652-54-6
0.1g
$1106.0 2023-09-20
Enamine
EN300-1748077-0.25g
4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide
2228652-54-6
0.25g
$1156.0 2023-09-20
Enamine
EN300-1748077-0.05g
4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide
2228652-54-6
0.05g
$1056.0 2023-09-20
Enamine
EN300-1748077-10.0g
4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide
2228652-54-6
10g
$5405.0 2023-05-26
Enamine
EN300-1748077-5g
4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide
2228652-54-6
5g
$3645.0 2023-09-20

4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide 関連文献

4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamideに関する追加情報

Comprehensive Overview of 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide (CAS No. 2228652-54-6)

4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide (CAS No. 2228652-54-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound features a pyrazole core linked to a dimethylbenzamide moiety, making it a promising candidate for drug discovery and medicinal chemistry applications. Researchers are particularly interested in its potential as a kinase inhibitor, which aligns with current trends in targeted cancer therapies and precision medicine.

The molecular structure of 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide includes an amino group at the 4-position of the pyrazole ring, which enhances its reactivity and binding affinity with biological targets. The N,N-dimethylbenzamide component contributes to its solubility and stability, critical factors in drug formulation. Recent studies have explored its interactions with various enzymes, particularly those involved in cell signaling pathways, making it a subject of interest in the development of novel therapeutics for inflammatory and proliferative diseases.

In the context of current research trends, 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide is often discussed alongside keywords such as "kinase inhibitors," "small molecule therapeutics," and "drug discovery." These terms reflect the growing demand for innovative compounds that can address unmet medical needs, particularly in oncology and autoimmune disorders. The compound's potential applications extend to neurodegenerative disease research, where modulation of specific pathways is crucial for therapeutic intervention.

From a synthetic chemistry perspective, the preparation of 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide involves multi-step organic reactions, including condensation and amidation processes. Researchers have optimized these methods to improve yield and purity, ensuring reproducibility for industrial-scale production. The compound's physicochemical properties, such as melting point, solubility, and stability under various conditions, have been well-documented, facilitating its use in preclinical studies.

The market for 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide is driven by the expanding pharmaceutical sector, particularly in regions with robust R&D infrastructure. Companies specializing in custom synthesis and contract research often list this compound in their portfolios, catering to academic and industrial clients. Its relevance in high-throughput screening and fragment-based drug design further underscores its commercial value.

Environmental and regulatory considerations for 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide are aligned with standard pharmaceutical guidelines. While not classified as hazardous, proper handling and disposal protocols are recommended to ensure safety in laboratory settings. The compound's biodegradability and ecotoxicological profile are areas of ongoing investigation, reflecting the industry's commitment to sustainable practices.

Future research directions for 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide may include structural modifications to enhance its bioactivity or reduce potential side effects. Collaborative efforts between academia and industry are likely to accelerate its translation into clinical applications, particularly in personalized medicine. As the demand for targeted therapies grows, this compound is poised to play a pivotal role in advancing modern healthcare solutions.

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